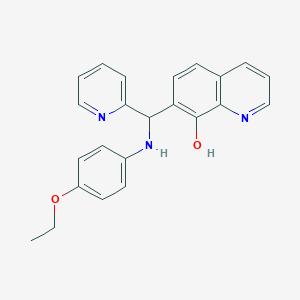
7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol" belongs to a class of compounds known for their complex molecular structures and potential for diverse chemical properties and reactions. The compound is of interest due to its unique chemical framework, which allows for a wide range of biological activities and applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of quinolin-8-ol derivatives involves optimized reactions combining key functional groups under controlled conditions. For example, Patel et al. (2011) describe the synthesis of a novel quinolin-8-ol derivative by reacting aniline with chloromethyl-8-hydroxyquinoline hydrochloride, showcasing a typical pathway for constructing such molecules (Patel, P. N., Patel, K., & Patel, H. S., 2011).
Molecular Structure Analysis
The molecular structure of quinolin-8-ol derivatives is characterized by spectroscopic techniques, including X-ray diffraction analyses. These methods reveal the compound's conformation, bonding patterns, and the presence of functional groups critical to its chemical reactivity and properties. Sun et al. (2007) highlight the structural analysis of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, providing insights into the geometrical arrangement and electronic configuration of such molecules (Sun, W.-H., Wang, K., Wedeking, K., Zhang, D., Zhang, S., Cai, J., & Li, Y., 2007).
Chemical Reactions and Properties
Quinolin-8-ol derivatives participate in various chemical reactions, leading to the formation of complex structures and compounds with significant biological activities. These reactions include coupling, cyclization, and complexation with metals, which modify the compound's chemical behavior and biological activities. The study by Patel et al. (2011) mentioned above also touches on the antimicrobial activities of these compounds, indicating their potential utility in medicinal chemistry.
Physical Properties Analysis
The physical properties of quinolin-8-ol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceutical formulations. Xiang et al. (2004) provide an example of characterizing the crystal structure of a related compound, illustrating how these properties are determined and their implications for the compound's utility (Xiang, Wangchun, 2004).
Applications De Recherche Scientifique
Antitumor Agents
The synthesis and evaluation of quinoline derivatives have demonstrated significant anticancer activities. These compounds exhibit potent cytotoxicity against various cancer cell lines while maintaining lower inhibitory activity towards normal cell lines. This suggests their potential as clinical trial candidates for cancer treatment (Shih-Ming Huang et al., 2013).
Antibacterial Activity
Quinoline derivatives have been designed and synthesized to target respiratory tract infections, showcasing potent in vitro antibacterial activity against pathogens, including those resistant to other treatments. Their in vivo efficacy against murine pneumonia models further underscores their potential as antibacterial drugs (T. Odagiri et al., 2018).
Chemosensors
Quinoline compounds have been utilized in developing chemosensors for monitoring metal ion concentrations, such as Zn2+, in biological and aqueous samples. These sensors offer high sensitivity and reversibility, important for environmental and health monitoring (G. Park et al., 2015).
Anti-corrosion Applications
The anti-corrosion efficacy of quinoline derivatives for protecting metals in acidic environments has been investigated, highlighting their potential in industrial applications. These studies show how the chemical structure influences corrosion inhibition efficiency, providing insights for developing new corrosion inhibitors (Dhaybia Douche et al., 2020).
Antimicrobial Agents
Synthesis of novel quinoline derivatives has shown promising antimicrobial properties. These compounds are effective against a broad spectrum of microorganisms, indicating their potential in developing new antimicrobial treatments (B. S. Holla et al., 2006).
Orientations Futures
The future directions in the field of quinoline and its derivatives involve the development of new methods and synthetic approaches towards organic compounds . There is also a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Propriétés
IUPAC Name |
7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYGNLLHIJAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

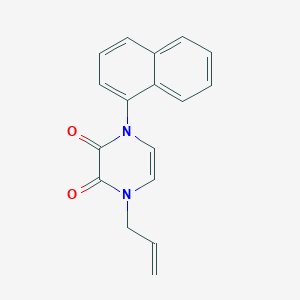
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
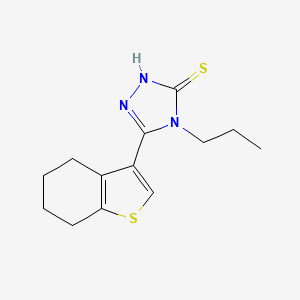
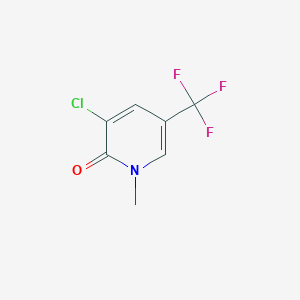
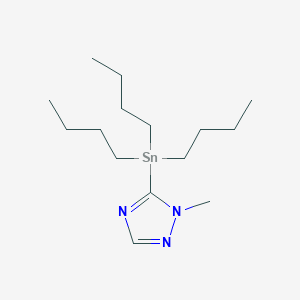
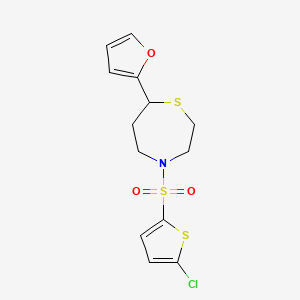
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
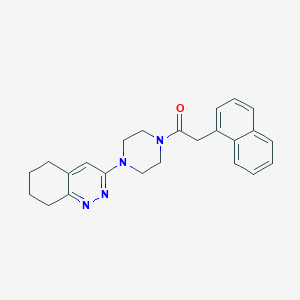
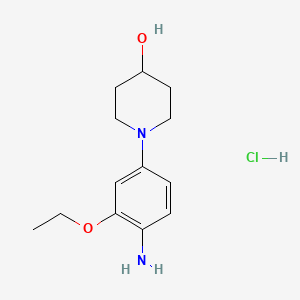
![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)
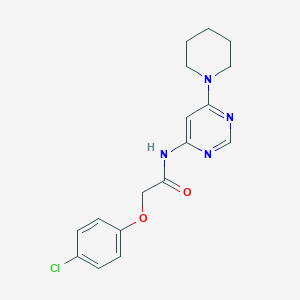
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)